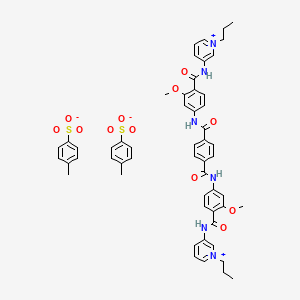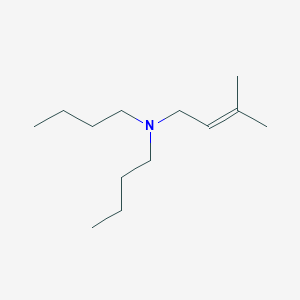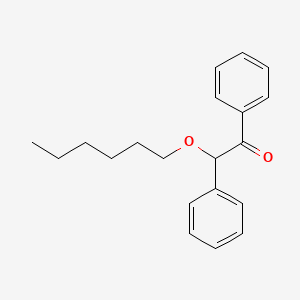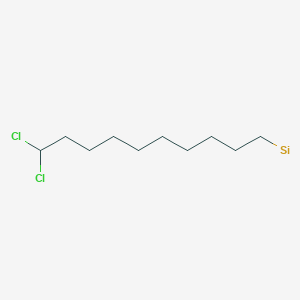
Aluminum;hafnium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum and hafnium are two elements that, when combined, form a compound with unique properties. Aluminum is a lightweight, silvery-white metal known for its high conductivity and resistance to corrosion. Hafnium, on the other hand, is a lustrous, silvery-gray metal known for its high melting point and ability to absorb neutrons. The combination of these two elements results in a compound that exhibits a blend of their individual properties, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aluminum and hafnium compounds typically involves the reaction of aluminum with hafnium tetrachloride (HfCl₄) in a high-temperature environment. This process can be carried out in a vacuum or an inert atmosphere to prevent oxidation. The reaction conditions often include temperatures ranging from 800°C to 1000°C, and the use of reducing agents such as magnesium or calcium to facilitate the reduction of hafnium tetrachloride to hafnium metal.
Industrial Production Methods
In industrial settings, the production of aluminum-hafnium compounds often involves the use of molten salt electrolysis. This method allows for the efficient separation of hafnium from its ores and the subsequent combination with aluminum. The process is carried out in large electrolytic cells, where an electric current is passed through a molten mixture of aluminum and hafnium salts, resulting in the formation of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum-hafnium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of other elements and the specific conditions under which they occur.
Common Reagents and Conditions
Oxidation Reactions: Aluminum-hafnium compounds can react with oxygen to form oxides. This reaction typically occurs at elevated temperatures and in the presence of an oxidizing agent.
Reduction Reactions: Reduction reactions involve the use of reducing agents such as hydrogen or carbon monoxide to convert aluminum-hafnium oxides back to their metallic forms.
Substitution Reactions: These reactions involve the replacement of one element in the compound with another. For example, aluminum-hafnium compounds can react with halogens to form halides.
Major Products Formed
The major products formed from these reactions include aluminum oxide (Al₂O₃), hafnium oxide (HfO₂), and various aluminum-hafnium halides. These products have distinct properties and are used in different applications, such as in the production of ceramics, coatings, and high-temperature materials.
Wissenschaftliche Forschungsanwendungen
Aluminum-hafnium compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Chemistry: In chemistry, aluminum-hafnium compounds are used as catalysts in various chemical reactions. Their high surface area and reactivity make them ideal for promoting reactions such as hydrogenation and polymerization.
Biology: In biological research, aluminum-hafnium compounds are used in the development of advanced imaging techniques. Their ability to absorb neutrons makes them valuable in neutron imaging and other diagnostic methods.
Medicine: In medicine, aluminum-hafnium compounds are explored for their potential use in radiation therapy. Their high neutron absorption capacity allows for targeted delivery of radiation to cancer cells, minimizing damage to surrounding healthy tissues.
Industry: In industrial applications, aluminum-hafnium compounds are used in the production of high-strength alloys, coatings, and refractory materials. Their high melting point and resistance to corrosion make them suitable for use in extreme environments, such as in aerospace and nuclear industries.
Wirkmechanismus
The mechanism of action of aluminum-hafnium compounds involves their interaction with various molecular targets and pathways. In catalytic applications, these compounds facilitate the breaking and forming of chemical bonds by providing active sites for the reaction to occur. In biological and medical applications, their ability to absorb neutrons allows for precise targeting and delivery of therapeutic agents. The specific pathways involved depend on the nature of the application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Aluminum-hafnium compounds can be compared with other similar compounds, such as aluminum-scandium and aluminum-zirconium compounds. While all these compounds share some common properties, such as high strength and resistance to corrosion, aluminum-hafnium compounds are unique in their high neutron absorption capacity and high melting point.
Similar Compounds
Aluminum-Scandium: Known for its high strength and lightweight properties, aluminum-scandium is used in aerospace and sports equipment.
Aluminum-Zirconium: This compound is known for its high corrosion resistance and is used in chemical processing and marine applications.
Aluminum-Titanium: Aluminum-titanium compounds are known for their high strength-to-weight ratio and are used in aerospace and automotive industries.
Eigenschaften
Molekularformel |
AlHf |
|---|---|
Molekulargewicht |
205.47 g/mol |
IUPAC-Name |
aluminum;hafnium |
InChI |
InChI=1S/Al.Hf |
InChI-Schlüssel |
RVYOQIHOUTVEKU-UHFFFAOYSA-N |
Kanonische SMILES |
[Al].[Hf] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid](/img/structure/B14712007.png)
![1,2-Propanediol, 3,3'-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis-](/img/structure/B14712011.png)
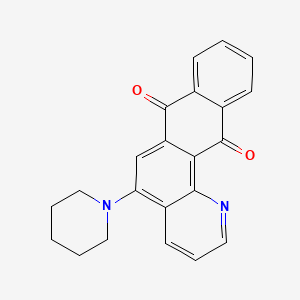
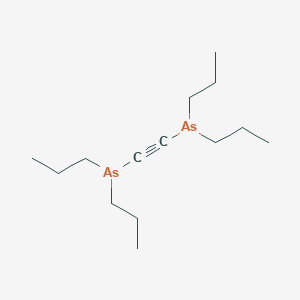

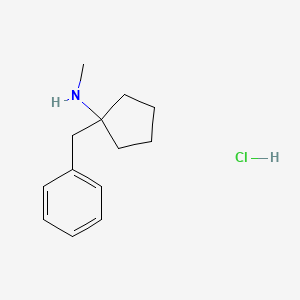
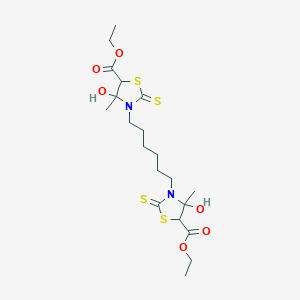
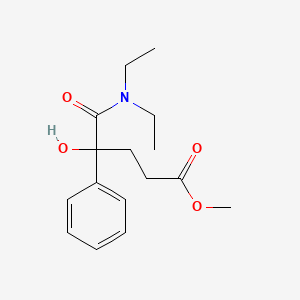
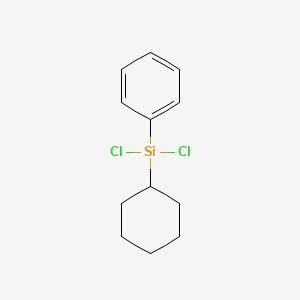
![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)
